tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate
Overview
Description
tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a hydrazino group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method involves the use of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate as an intermediate. This intermediate is then reacted with hydrazine to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can lead to the formation of azides or other nitrogen-containing compounds .
Scientific Research Applications
tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate has several scientific research applications:
Biology: The compound has been studied for its potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydrazino group, in particular, allows for a wide range of chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
tert-butyl N-[1-(2-hydrazinyl-2-oxoethyl)piperidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O3/c1-12(2,3)19-11(18)14-9-4-6-16(7-5-9)8-10(17)15-13/h9H,4-8,13H2,1-3H3,(H,14,18)(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJJOPDETQTJDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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